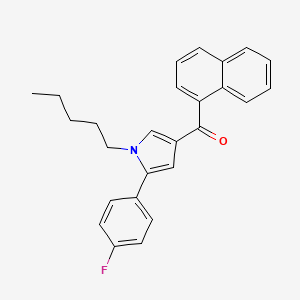

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

CAS No.: 914458-39-2

Cat. No.: VC2632658

Molecular Formula: C26H24FNO

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914458-39-2 |

|---|---|

| Molecular Formula | C26H24FNO |

| Molecular Weight | 385.5 g/mol |

| IUPAC Name | [5-(4-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone |

| Standard InChI | InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3 |

| Standard InChI Key | PJNACIYIFHTDCK-UHFFFAOYSA-N |

| SMILES | CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 |

| Canonical SMILES | CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 |

Introduction

Physical and Chemical Properties

Molecular Structure Details

The molecular structure of (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone features a heterocyclic pyrrole core with three distinct substituents that define its chemical behavior. The pentyl chain attached to the nitrogen contributes to the compound's lipophilicity, while the 4-fluorophenyl group introduces both electronic and steric effects that influence receptor binding. The naphthalene-1-yl-methanone group adds further aromatic character and potential for π-π interactions with receptor binding sites.

The fluorine atom at the para (4) position of the phenyl ring is a distinctive feature that differentiates this compound from its structural analogs with fluorine atoms at other positions. This specific positioning of the fluorine substituent likely affects the electronic distribution within the molecule, potentially altering its binding affinity and metabolic stability.

Physicochemical Properties

The physicochemical properties of (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone can be summarized in the following table:

These properties, particularly the lipophilicity conferred by the pentyl chain and aromatic rings, influence the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

Synthesis and Production Methods

Laboratory Synthesis Routes

Based on synthetic approaches for similar compounds, the laboratory synthesis of (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone would likely involve several key steps:

-

Formation of the pyrrole ring: This typically involves condensation reactions between appropriately substituted precursors

-

Attachment of the pentyl chain: Accomplished through alkylation of the pyrrole nitrogen using a pentyl halide under basic conditions

-

Introduction of the 4-fluorophenyl group: This may be achieved through coupling reactions with appropriate 4-fluorophenyl derivatives

-

Incorporation of the naphthalene-1-carbonyl group: Often accomplished using Friedel-Crafts acylation or similar coupling methodologies

The precise synthetic pathway would be optimized for yield, purity, and scalability, with specific reaction conditions determined by the reactivity of the intermediates.

Industrial Production Methods

Industrial-scale production of (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone would likely employ similar synthetic routes to laboratory methods, but with significant modifications to enhance efficiency and throughput:

-

Utilization of continuous flow reactors rather than batch processes to improve consistency and reduce reaction times

-

Implementation of automated systems for reagent addition, monitoring, and process control

-

Employment of specialized catalysts and reaction conditions optimized for large-scale synthesis

-

Development of tailored purification protocols, potentially including crystallization, chromatography, or other separation techniques

These industrial methods would be designed to maximize yield while maintaining high purity standards required for research applications.

Optimization Strategies

Several strategies could be employed to optimize the synthesis of (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone:

-

Exploration of alternative catalysts to improve regioselectivity and yield

-

Investigation of greener solvents and reaction conditions aligned with sustainable chemistry principles

-

Development of one-pot multi-step synthesis approaches to reduce isolation and purification of intermediates

-

Application of process analytical technology (PAT) for real-time monitoring and quality control

-

Utilization of computational chemistry to predict optimal reaction conditions and potential side reactions

These optimization approaches would contribute to more efficient and environmentally responsible production methods.

Biological Activity and Pharmacological Properties

Receptor Interactions

While specific pharmacological data for (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone is limited in the available literature, information about structurally similar compounds suggests potential interactions with cannabinoid receptors. Synthetic cannabinoids typically interact with the CB1 and CB2 receptors of the endocannabinoid system, which are involved in regulating various physiological processes.

The position of the fluorine atom at the para (4) position of the phenyl ring may influence the binding orientation, affinity, and selectivity for different cannabinoid receptor subtypes. This positional effect could confer unique pharmacological properties compared to analogs with fluorine at other positions.

Structure-Activity Relationships

The structure-activity relationships (SAR) for synthetic cannabinoids like (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone typically focus on how structural modifications affect receptor binding and activity:

-

The pentyl chain length is known to be optimal for cannabinoid receptor binding in many synthetic cannabinoids, with shorter or longer chains often resulting in reduced activity

-

Para-substitution on the phenyl ring (as in this compound) may create different electronic and steric effects compared to ortho or meta substitution

-

The naphthalene moiety likely serves as a key pharmacophore for receptor recognition, contributing to both binding affinity and efficacy

-

The carbonyl linkage between the pyrrole and naphthalene groups provides a specific spatial arrangement that may be important for receptor interaction

Understanding these structure-activity relationships is crucial for the rational design of more selective and potent cannabinoid receptor ligands.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone have been identified, differing primarily in the position of the fluorine atom on the phenyl ring or the position of substitution on the pyrrole ring:

This family of related compounds provides an opportunity to study how subtle structural variations affect physicochemical properties and biological activity.

Functional Similarities and Differences

These structural analogs share a common core architecture but exhibit potentially significant differences in their functional properties:

-

All compounds feature the same basic framework: a pyrrole ring with naphthalene-1-yl-methanone and fluorophenyl substituents

-

The variation in fluorine position (ortho, meta, or para) creates different electronic distributions within the molecule

-

The position of the fluorophenyl group on the pyrrole ring (position 4 versus position 5) alters the three-dimensional shape of the molecule

-

These structural differences likely translate to variations in receptor binding orientation, affinity, and selectivity

The para-fluoro substitution in (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone may confer distinct electronic properties compared to the ortho and meta analogs, potentially influencing its pharmacological profile.

Comparative Potency and Efficacy

-

The position of the fluorine atom may influence receptor binding affinity and selectivity

-

Para-substitution typically creates different electronic and steric effects compared to ortho or meta substitution

-

These positional differences could translate to variations in potency, efficacy, receptor subtype selectivity, and duration of action

-

The modification of substitution patterns often affects metabolic stability and pharmacokinetic properties

Comprehensive pharmacological profiling would be necessary to quantify these differences and establish structure-activity relationships within this series of compounds.

Research Applications and Future Directions

Current Research Focus Areas

Based on the limited information available in the literature, research on (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone and similar compounds appears to focus on:

-

Characterization of interactions with cannabinoid receptors and other potential molecular targets

-

Exploration of structure-activity relationships within this chemical class

-

Investigation of pharmacological effects and potential therapeutic applications

-

Development of analytical methods for detection and quantification in various matrices

This research contributes to our fundamental understanding of the endocannabinoid system and the development of novel compounds that target this system.

Future Research Directions

Several promising directions for future research on (5-(4-Fluorophenyl)-1-Pentyl-1H-Pyrrol-3-Yl)(Naphthalen-1-Yl)Methanone include:

-

Comprehensive pharmacological profiling to establish receptor binding affinities and functional activities

-

Comparative studies with structural analogs to establish detailed structure-activity relationships

-

Investigation of receptor subtype selectivity and binding modes through computational and experimental approaches

-

Exploration of potential therapeutic applications based on its specific receptor interaction profile

-

Development of advanced analytical methods for detection in biological and environmental samples

-

Detailed metabolic studies to elucidate biotransformation pathways and identify active metabolites

Such research would contribute significantly to our understanding of synthetic cannabinoids and their potential applications in medicine and research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume